N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a synthetic compound known for its inhibitory effects on osteoclast differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acetyl group, potentially forming carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl group.
Substitution: Halogenation or nitration can occur on the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its effects on cellular processes, particularly in osteoclast differentiation.
Medicine: Potential therapeutic agent for treating bone-related diseases by inhibiting osteoclast activity.
Industry: Could be used in the development of new pharmaceuticals targeting bone resorption disorders.
Mechanism of Action
The compound exerts its effects by inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. It downregulates the expression of osteoclast-specific marker genes such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). This leads to a decrease in bone resorption activity and F-actin ring formation, ultimately reducing bone loss .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Similar inhibitory effects on osteoclast differentiation.
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide: Also inhibits osteoclastogenesis but with different potency and specificity.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific molecular structure, which allows it to effectively inhibit osteoclast differentiation without significant cytotoxicity. This makes it a promising candidate for therapeutic applications in bone-related diseases .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-15(25)23-10-12-24(13-11-23)17-8-6-16(7-9-17)22-20(26)14-27-19-5-3-2-4-18(19)21/h2-9H,10-14H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUJBMHLHJKAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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